molecular formula C8H5ClN2OS B1454447 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol CAS No. 1339372-88-1

3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol

Cat. No. B1454447
CAS RN: 1339372-88-1
M. Wt: 212.66 g/mol
InChI Key: SSLTYECQEMXNAI-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol (3-CPDT) is a small molecule that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biological research. It is a sulfur-containing heterocycle that has been found to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties. Additionally, 3-CPDT has been studied for its potential applications in the synthesis of pharmaceuticals, as well as its potential use in the development of new drugs.

Scientific Research Applications

Anticonvulsant Activity

The compound has been studied for its potential use as an anticonvulsant. It has shown promising results in acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizures. The most active derivatives exhibited more beneficial ED50 and protective index values than the reference drug—valproic acid .

Antinociceptive Activity

Research indicates that 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol derivatives may have antinociceptive properties. This suggests potential applications in pain management, particularly in the development of new analgesics .

Interaction with Neuronal Channels

The compound’s mechanism of action may involve interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. This interaction is crucial for the modulation of neuronal excitability and could be beneficial in treating various neurological disorders .

Neuroprotective Properties

Preliminary studies suggest that certain derivatives of this compound do not exhibit significant neurotoxic effects, indicating potential neuroprotective properties that could be valuable in neurodegenerative diseases .

Antimicrobial Activity

Chalcone derivatives, which are structurally related to 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol, have shown significant antimicrobial activity against various bacterial strains, including Bacillus subtilis and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory properties of chalcone derivatives make them candidates for the treatment of inflammatory diseases. By modulating inflammatory pathways, these compounds could be used to develop new anti-inflammatory drugs .

Anticancer Potential

Chalcones and their derivatives have been extensively studied for their anticancer properties. They have shown activity against various cancer cell lines, indicating that 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol could also be explored for its anticancer applications .

Antioxidant Effects

The presence of an oxadiazole ring in the compound’s structure suggests that it may possess antioxidant properties. Antioxidants are important for protecting cells from oxidative stress, which is implicated in many diseases .

properties

IUPAC Name

3-(2-chlorophenyl)-2H-1,2,4-oxadiazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2OS/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLTYECQEMXNAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=S)ON2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol
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Reactant of Route 3
3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 4
3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 5
3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 6
3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol

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